Ac-Glu(OtBu)-OH

Übersicht

Beschreibung

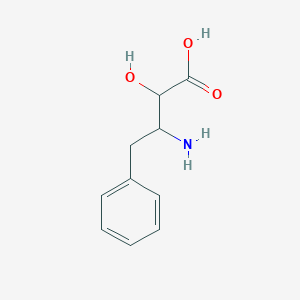

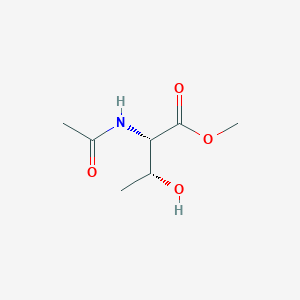

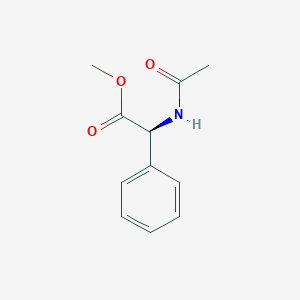

Ac-Glu(OtBu)-OH, also known as (S)-2-Acetamido-5-(tert-butoxy)-5-oxopentanoic acid, is a biochemical compound that falls under the category of amino acids and their derivatives . It has a molecular weight of 245.28 .

Molecular Structure Analysis

The molecular formula of Ac-Glu(OtBu)-OH is C11H19NO5 . Its exact mass is 245.126328 .Physical And Chemical Properties Analysis

Ac-Glu(OtBu)-OH has a density of 1.1±0.1 g/cm3 and a boiling point of 464.0±40.0 °C at 760 mmHg . It appears as a white powder . The compound has a flash point of 234.4±27.3 °C . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Cosmeceuticals Synthesis : Ac-Glu(OtBu)-OH is utilized in the synthesis of hexapeptide Ac-EEMQRR-NH2, a non-toxic cosmeceutical mimicking the function of botulinum neurotoxins. This process employs a fragments coupling strategy combining solid-phase and liquid-phase synthesis methods, demonstrating efficient and high-yield synthesis of hexapeptides (Zhang et al., 2014).

Fluorogenic Transglutaminase Substrate Synthesis : Ac-Glu(OtBu)-OH is a key starting material in the synthesis of the fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH. This substrate is valuable for kinetic characterisation of inhibitors and amine-type acyl acceptor substrates in analytical biochemistry (Wodtke et al., 2020).

Preparation and Deblocking Conditions for Peptide Derivatives : Research has focused on reproducible preparations of Ac-Glu(OtBu)-OH derivatives and studying their deblocking conditions, crucial for peptide synthesis and modifications (Kemp et al., 1988; 2009).

Protein Tyrosine Kinase Inhibitors Synthesis : This compound is also involved in creating bisubstrate inhibitors of the epidermal growth factor receptor protein kinase, a significant focus in cancer research and drug development (Rosse et al., 1997).

Targeted Drug Delivery : Ac-Glu(OtBu)-OH has been used in the creation of prodrugs for tumor therapy, demonstrating the compound's potential in enhancing drug targeting and effectiveness in cancer treatments (Shan et al., 2012).

Hybrid Unimolecular Micelles Synthesis : The compound is integral in synthesizing hybrid arborescent polypeptides for drug encapsulation, highlighting its role in developing novel drug delivery systems (Mahi et al., 2022).

Allergic Conjunctivitis Treatment : Ac-Glu(OtBu)-OH is used in experimental treatments for allergic conjunctivitis, an area of ongoing research in ophthalmology (Unsal et al., 2018).

Safety and Hazards

Ac-Glu(OtBu)-OH can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCCLKESWGSNI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427141 | |

| Record name | Ac-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Glu(OtBu)-OH | |

CAS RN |

84192-88-1 | |

| Record name | Ac-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.